3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
Description
3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] positions. The 3,3-dimethyl substituents on the lactam nitrogen confer steric and electronic effects, influencing reactivity and physical properties. This compound serves as a precursor or intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases or other enzymes .
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMCRAWBQGQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NC=C2)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced pyrrolo[2,3-C]pyridine derivatives.
Scientific Research Applications
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues by Ring Fusion Position
Pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
- Core Structure : Fusion at [2,3-b] positions creates a distinct bicyclic system.
- Example: 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () Key Differences: Exocyclic benzylidene group enhances electrophilicity, enabling rhodium-catalyzed asymmetric 1,4-additions with arylboronic acids . Applications: Used in asymmetric synthesis to generate chiral pyrrolopyridinones for drug discovery .
Pyrrolo[3,2-b]pyridin-2(3H)-one Derivatives
- Core Structure : Fusion at [3,2-b] positions alters ring connectivity.
- Example : 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6, )
Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives
Substituent-Based Analogues
Halogenated Derivatives
Methoxy-Substituted Derivatives
Physicochemical Properties
Biological Activity
3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound notable for its structural features and potential biological activities. This compound consists of a pyrrole ring fused to a pyridine ring and has garnered attention in medicinal chemistry due to its therapeutic potential, particularly as an inhibitor of various kinases and receptors involved in cancer and inflammatory diseases.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O
- Molecular Weight : Approximately 188.23 g/mol
- Structure : The compound features two methyl groups at the 3-position of the pyrrole, which influence its chemical reactivity and biological interactions.
The primary biological targets of this compound include:
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs leads to disrupted signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Notably:
- LSD1 Inhibition : Some derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), showing nanomolar IC50 values. These compounds demonstrated antiproliferative effects against acute myeloid leukemia (AML) cell lines MV4-11 and Kasumi-1, as well as small cell lung cancer (SCLC) cell lines .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 23e | LSD1 | <10 | MV4-11 |
| Kasumi-1 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit specific kinases such as TrkA and JAK3, which are implicated in inflammatory signaling pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies
A pivotal study focused on the synthesis and biological evaluation of various derivatives of this compound. The results highlighted:
- Cell Differentiation : Certain derivatives activated CD86 mRNA expression in AML cells, promoting differentiation and enhancing therapeutic efficacy against malignancies .
Another significant finding was the ability of these compounds to suppress tumor growth in xenograft models, indicating their potential as lead compounds for drug development targeting specific cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Low Molecular Weight : This property enhances its bioavailability.
- Oral Bioavailability : Some derivatives demonstrate favorable pharmacokinetic profiles conducive to oral administration.
Q & A
What are the optimal synthetic routes for 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one, and how can reaction conditions be tailored to improve yield?
Synthesis of this compound typically involves multi-step strategies. Evidence from related pyrrolopyridines suggests starting with cyclization reactions using precursors like amino acids or aldehydes . For example, a Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids) or nucleophilic substitutions (e.g., NaH/MeI for methylation) can introduce substituents . Optimizing temperature (e.g., 90–105°C for cross-coupling) and solvent systems (e.g., toluene/EtOH/H₂O) enhances regioselectivity. Purification via silica gel chromatography with gradients (e.g., CH₂Cl₂:MeOH 98:2 to 90:10) is critical for isolating high-purity products .
Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Key signals include downfield shifts for pyrrolidone protons (δ ~11–12 ppm for NH) and methyl groups (δ ~2.3–3.5 ppm) .
- HRMS : Accurate mass analysis (e.g., [M+H]+) confirms molecular formula .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar compounds (e.g., C–C bond precision ±0.003 Å) .
What biological targets are hypothesized for this compound, and how can binding assays validate these hypotheses?
Related pyrrolopyridines exhibit FGFR (Fibroblast Growth Factor Receptor) and kinase inhibitory activity . Target validation requires:
- In vitro assays : Fluorescence polarization for binding affinity (IC₅₀).
- Cellular assays : Western blotting to assess downstream signaling (e.g., phosphorylation inhibition).
- Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding modes .
How do substituent modifications at positions 5 and 7 influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies on analogs show:
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance kinase inhibition by increasing electrophilicity .
- Aryl/heteroaryl groups at position 7 improve selectivity (e.g., 3,4-dimethoxyphenyl boosts FGFR1 affinity) .
- N-Methylation reduces metabolic instability but may lower solubility .
What strategies mitigate synthetic challenges like low regioselectivity or byproduct formation?
- Protecting groups : Use Boc or Ts groups to direct reactivity during cyclization .
- Catalyst optimization : Pd(OAc)₂/XPhos improves cross-coupling efficiency in heterocyclic systems .
- HPLC monitoring : Track reaction progress and identify impurities early .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 interactions .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility checks : Verify solvent purity and reaction atmosphere (e.g., inert gas vs. air) .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations due to assay conditions) .
What analytical techniques ensure high purity for in vivo studies?
- HPLC-UV/ELSD : Purity >98% with C18 columns (acetonitrile/water gradients) .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
What in vitro and in vivo models are recommended for pharmacological profiling?
- In vitro : Kinase panel screens (e.g., Eurofins KinaseProfiler) .
- In vivo : Xenograft models (e.g., murine FGFR-driven tumors) with pharmacokinetic monitoring (plasma t½, AUC) .
How can the heterocyclic core be modified to improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
